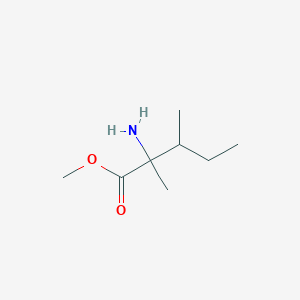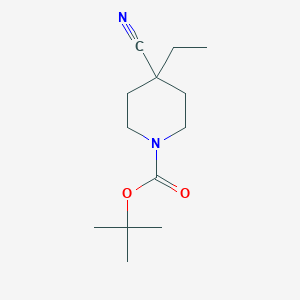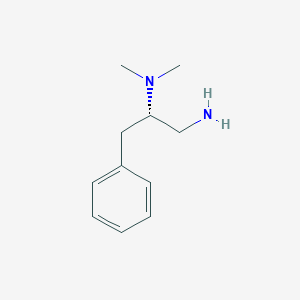
(S)-N2,N2-dimethyl-3-phenylpropane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2S)-1-amino-3-phenylpropan-2-yl]dimethylamine is an organic compound that belongs to the class of amines It is characterized by the presence of an amino group attached to a phenylpropane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(2S)-1-amino-3-phenylpropan-2-yl]dimethylamine can be achieved through reductive amination. This process involves the reaction of an aldehyde or ketone with a primary or secondary amine in the presence of a reducing agent. Common reducing agents used in this reaction include sodium borohydride and sodium triacetoxyborohydride . The reaction is typically carried out in solvents such as methanol or tetrahydrofuran, and may require the presence of an acid catalyst like acetic acid to proceed efficiently .
Industrial Production Methods
In industrial settings, the production of [(2S)-1-amino-3-phenylpropan-2-yl]dimethylamine often involves large-scale reductive amination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
[(2S)-1-amino-3-phenylpropan-2-yl]dimethylamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imines or nitriles.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions
Major Products Formed
The major products formed from these reactions include imines, nitriles, secondary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
[(2S)-1-amino-3-phenylpropan-2-yl]dimethylamine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of [(2S)-1-amino-3-phenylpropan-2-yl]dimethylamine involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. This compound may also act as a ligand for certain receptors, modulating their activity and downstream signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Dimethylaminopropylamine: A diamine used in the preparation of surfactants and personal care products.
Phenylalaninol: An amino alcohol with applications in organic synthesis and pharmaceutical research.
Uniqueness
[(2S)-1-amino-3-phenylpropan-2-yl]dimethylamine is unique due to its specific structural features, including the presence of both an amino group and a phenyl group on the same carbon backbone. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Propiedades
Fórmula molecular |
C11H18N2 |
|---|---|
Peso molecular |
178.27 g/mol |
Nombre IUPAC |
(2S)-2-N,2-N-dimethyl-3-phenylpropane-1,2-diamine |
InChI |
InChI=1S/C11H18N2/c1-13(2)11(9-12)8-10-6-4-3-5-7-10/h3-7,11H,8-9,12H2,1-2H3/t11-/m0/s1 |
Clave InChI |
UNKNAPRNXOMOJQ-NSHDSACASA-N |
SMILES isomérico |
CN(C)[C@@H](CC1=CC=CC=C1)CN |
SMILES canónico |
CN(C)C(CC1=CC=CC=C1)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![benzyl (4aS,7aR)-4a-(hydroxymethyl)-3,4,5,6,7,7a-hexahydro-2H-cyclopenta[b]pyridine-1-carboxylate](/img/structure/B13493077.png)
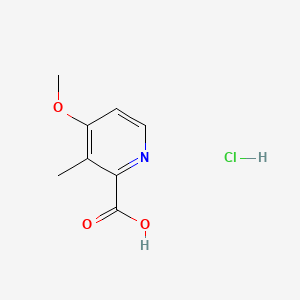


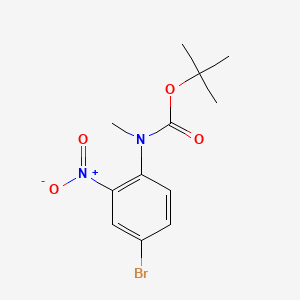
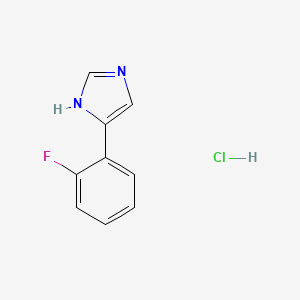
![{3-[(Pyrrolidin-1-yl)methyl]phenyl}boronic acid hydrochloride](/img/structure/B13493111.png)
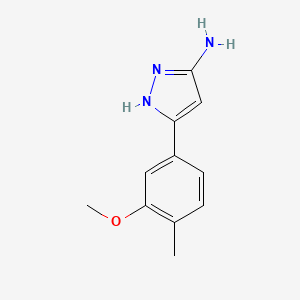
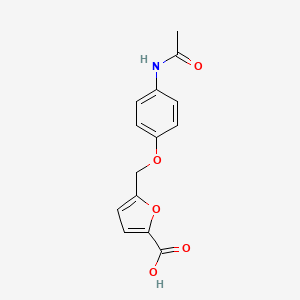
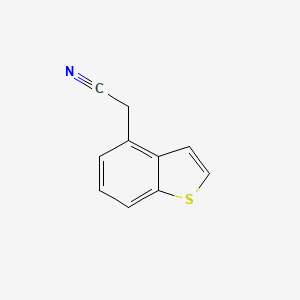
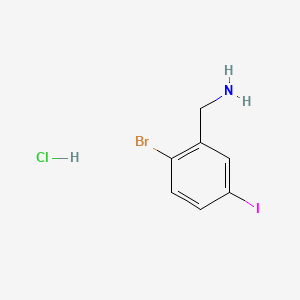
![6,6-Dimethylspiro[2.5]octan-1-amine hydrochloride](/img/structure/B13493141.png)
